![molecular formula C20H23N3O3S B540039 1,3,8-Triazaspiro[4.5]decan-4-one,8-[(4-methylphenyl)sulfonyl]-1-phenyl-](/img/structure/B540039.png)
1,3,8-Triazaspiro[4.5]decan-4-one,8-[(4-methylphenyl)sulfonyl]-1-phenyl-
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Overview
Description
PP11 is an inhibitor of the mPTP.
Scientific Research Applications
ORL1 Receptor Ligands
1,3,8-Triazaspiro[4.5]decan-4-one derivatives have been identified as high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor. These compounds, including the discovery of specific derivatives like 8-(5-methyl-1,2,3,4-tetrahydro-naphthalen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one and 8-acenaphten-1-yl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, exhibit high affinity and selectivity, acting as full agonists in biochemical assays. These findings are significant as they contribute to the understanding and potential therapeutic exploitation of the ORL1 receptor (Röver et al., 2000).
Synthesis and Applications in Medicinal Chemistry
These compounds have been synthesized using methods like ultrasound-assisted synthesis, resulting in novel 1,3,8-triazaspiro[4.5]decan-4-one urea derivatives. This method provides benefits such as environmental friendliness, energy efficiency, short reaction times, and greater selectivity under ambient conditions. The synthesized derivatives have been characterized using various spectral data, indicating the potential of these compounds in various applications in medicinal chemistry (Velupula et al., 2021).
Potential Antimicrobial and Antiviral Agents
1,3,8-Triazaspiro[4.5]decan-4-one derivatives have shown significant antimicrobial activity against several strains of microbes. The synthesis of new derivatives containing 1,2,4-triazole, piperidine, and sulfonamide moieties has led to compounds with notable antimicrobial properties (Dalloul et al., 2017). Moreover, some derivatives have been found to inhibit human coronavirus 229E replication, with certain compounds demonstrating EC50 values comparable to known coronavirus inhibitors, highlighting their potential as antiviral agents (Apaydın et al., 2019).
properties
Product Name |
1,3,8-Triazaspiro[4.5]decan-4-one,8-[(4-methylphenyl)sulfonyl]-1-phenyl- |
---|---|
Molecular Formula |
C20H23N3O3S |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
8-(4-methylphenyl)sulfonyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C20H23N3O3S/c1-16-7-9-18(10-8-16)27(25,26)22-13-11-20(12-14-22)19(24)21-15-23(20)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,21,24) |
InChI Key |
GVWOWIJVRLIGMG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)C(=O)NCN3C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)C(=O)NCN3C4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
PP-11; PP 11; PP11 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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